molecular formula C19H18N2 B1581523 4,4'-Diaminotriphenylmethane CAS No. 603-40-7

4,4'-Diaminotriphenylmethane

Cat. No.: B1581523
CAS No.: 603-40-7
M. Wt: 274.4 g/mol
InChI Key: XECVXFWNYNXCBN-UHFFFAOYSA-N
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Description

4,4’-Diaminotriphenylmethane is an aromatic diamine compound that has garnered significant interest in various fields of research and industry. This compound is characterized by its three phenyl groups connected to a central carbon atom, with two amino groups attached to the para positions of two of the phenyl rings. Its unique structure imparts distinct chemical and physical properties, making it a valuable monomer for the synthesis of high-performance polymers such as polyimides and polyamides .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Diaminotriphenylmethane can be synthesized through the reaction of aniline with benzaldehyde. The reaction typically involves the use of acidic catalysts such as HZSM5 zeolite or H3PW12O40 under solvent-free conditions. The process is efficient, yielding high purity products with relatively short reaction times .

Industrial Production Methods: In industrial settings, the synthesis of 4,4’-Diaminotriphenylmethane often employs microwave irradiation to reduce reaction times and improve yields. This method also minimizes the use of excess aniline, simplifying the purification process .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Diaminotriphenylmethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4’-Diaminotriphenylmethane has a wide range of applications in scientific research:

    Chemistry: Used as a monomer for the synthesis of high-performance polymers such as polyimides and polyamides. .

    Biology: Investigated for its potential use in the development of biomaterials and drug delivery systems.

    Medicine: Explored for its potential in creating biocompatible materials for medical implants and devices.

    Industry: Utilized in the production of advanced materials for aerospace, electronics,

Properties

IUPAC Name

4-[(4-aminophenyl)-phenylmethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2/c20-17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(21)13-9-16/h1-13,19H,20-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECVXFWNYNXCBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60975705
Record name 4,4'-(Phenylmethylene)dianiline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603-40-7
Record name 4,4′-(Phenylmethylene)bis[benzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Benzylidenedianiline
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Record name 4,4'-Diaminotriphenylmethane
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Record name 4,4'-(Phenylmethylene)dianiline
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Record name 4,4'-benzylidenedianiline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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